3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a morpholine ring, a triazole ring, and a pyridazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization of the triazole intermediate with a suitable dicarbonyl compound.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the pyridazine intermediate with morpholine under reflux conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining two or more smaller molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or alcohols.
Condensation: Common reagents include acids, bases, and dehydrating agents such as sulfuric acid or phosphorus pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Morpholino-[1,2,4]triazolo[4,3-a]pyrazine-3-yl)propanoic acid
- 3-(6-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidine-3-yl)propanoic acid
- 3-(6-Morpholino-[1,2,4]triazolo[4,3-d]pyridine-3-yl)propanoic acid
Uniqueness
3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is unique due to its specific ring structure and the presence of the morpholine ring. This unique structure imparts specific biological activities and chemical reactivity that may not be present in similar compounds. The compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and potential drug development.
Properties
IUPAC Name |
3-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-12(19)4-3-10-14-13-9-1-2-11(15-17(9)10)16-5-7-20-8-6-16/h1-2H,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIXLWGHPJKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.